3-氯-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑-7-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group and a tetrahydrobenzo[f][1,4]oxazepin ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure can influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the tetrahydrobenzo[f][1,4]oxazepin ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .科学研究应用
合成与结构分析涉及相似结构的化学合成通常旨在探索新的合成途径或提高现有合成途径的效率。例如,研究表明通过各种化学反应可以合成苯并二氮杂卓奥杂卓类和苯并咪唑稠合-1,4-氧杂卓类,突出了这些杂环骨架在有机合成中的多功能性(Almansour 等,2016),(Terada 等,1973)。这些工作强调了通过操作杂环化合物可以实现的结构多样性,可能适用于“3-氯-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]氧杂卓-7-基)苯甲酰胺”。
药理学评估
苯并二氮杂卓类和氧杂卓类等杂环化合物已因其生物活性而被广泛评估,包括它们作为抗菌剂和抗癌剂的潜力。例如,合成了新型苯并氧卓-1,2,3-三唑杂化物并评估了它们对革兰氏阴性菌的抗菌特性,展示了此类结构的治疗潜力(Kuntala 等,2015)。类似地,苯并咪唑键合的氧杂卓杂化物在非线性光学 (NLO) 特性和计算研究中显示出有希望的结果,表明从药理学到材料科学的各种应用(Almansour 等,2016)。
安全和危害
未来方向
属性
IUPAC Name |
3-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHBYPKEPGPRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。